N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide
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Overview
Description
N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide is a heterocyclic compound that features a pyrazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The compound is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, docking studies have shown that the compound can bind to enzymes like Ampicillin-CTX-M-15, indicating its potential as an enzyme inhibitor . The binding interactions are primarily driven by hydrogen bonding and π-π interactions, which stabilize the compound within the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
N-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound shares a similar core structure but differs in the substitution pattern on the pyrazole ring.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another pyrazole derivative with different substituents, used in the synthesis of selective dipeptidyl peptidase 4 inhibitors.
Uniqueness
N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
90012-41-2 |
---|---|
Molecular Formula |
C17H14N4OS |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[(5-phenyl-1H-pyrazol-3-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H14N4OS/c22-16(13-9-5-2-6-10-13)19-17(23)18-15-11-14(20-21-15)12-7-3-1-4-8-12/h1-11H,(H3,18,19,20,21,22,23) |
InChI Key |
FDQOFKZIFUCASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)NC(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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